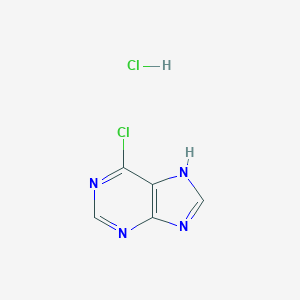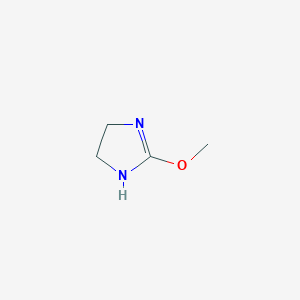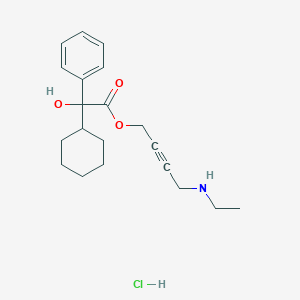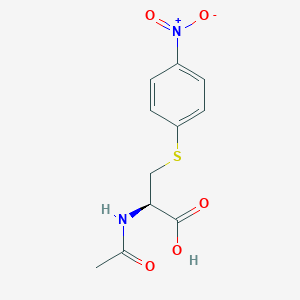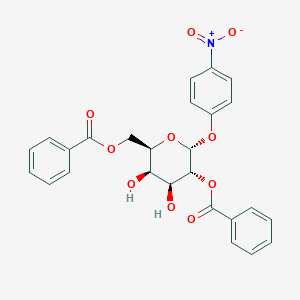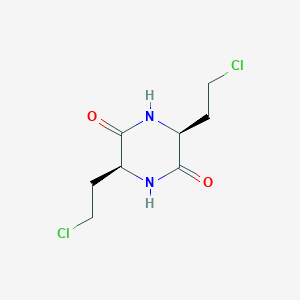
4-Amino-3-methylbiphenyl, hydrochloride
Overview
Description
4-Amino-3-methylbiphenyl, hydrochloride, represents a class of compounds with significant relevance in various chemical synthesis processes and material sciences. This compound's unique structure lends itself to diverse applications, including serving as a precursor for more complex chemical syntheses.
Synthesis Analysis
The synthesis of 4-Amino-3-methylbiphenyl and related compounds often involves multi-step chemical processes, including catalytic hydrogenation, aminomethylation, and nucleophilic addition reactions. For instance, compounds related to 4-Amino-3-methylbiphenyl have been synthesized through the aminomethylation of methylphenyl compounds using paraformaldehyde and morpholine, followed by the nucleophilic addition of Grignard reagents to afford tertiary aminoalkanols, which are then converted into hydrochlorides (Isakhanyan et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are pivotal in determining the molecular structure of 4-Amino-3-methylbiphenyl derivatives. These techniques provide insights into the compound's conformation, electronic structure, and intermolecular interactions. For example, crystallographic studies have been utilized to elucidate the structures of similar biphenyl compounds, confirming their molecular configurations and bonding characteristics (Ajibade & Andrew, 2021).
Scientific Research Applications
Uterine Relaxants : Compounds related to 4-Amino-3-methylbiphenyl, hydrochloride, specifically 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, demonstrate potent uterine relaxant activity. These compounds significantly delay labor onset in pregnant rats, suggesting their potential use in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).
Toxicological Studies : 2-Biphenylamine hydrochloride, closely related to 4-Amino-3-methylbiphenyl, hydrochloride, has been studied for its chronic toxic effects. Exposure to this compound in rats and mice can cause splenomegaly, congestion, and extramedullary hematopoiesis (National Toxicology Program, 1982).
Pharmaceuticals and Food Additives : 4-Aminophenol derivatives, similar in structure to 4-Amino-3-methylbiphenyl, hydrochloride, exhibit broad-spectrum antimicrobial and antidiabetic activities, making them potential candidates for use in pharmaceuticals and food additives (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Corrosion Inhibition : Research has shown that 4-MAT, a derivative of 4-Amino-3-methylbiphenyl, is effective in inhibiting acidic corrosion of mild steel in hydrochloric acid medium. This suggests its use in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Antibacterial Activity : Some hydrochlorides related to 4-Amino-3-methylbiphenyl show potential antibacterial activity against Gram-positive bacteria, indicating their possible use in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).
Antitumor Activity : Derivatives of 4-amino-3-phenylbutanoic acid, structurally related to 4-Amino-3-methylbiphenyl, have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
properties
IUPAC Name |
2-methyl-4-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPYXYUWGANKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbiphenyl, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








